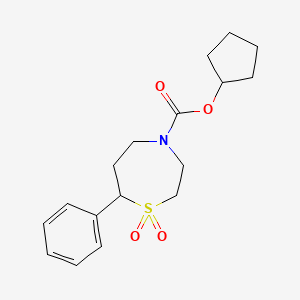
Cyclopentyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cyclopentyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide” is a complex organic compound. It contains a cyclopentyl group, which is a cyclic hydrocarbon group with five carbon atoms forming a ring . It also has a phenyl group, which is a ring of six carbon atoms, often known as a benzene ring . The “1,4-thiazepane” part suggests the presence of a seven-membered ring containing a nitrogen and a sulfur atom . The “carboxylate 1,1-dioxide” indicates the presence of a carboxylate group (a carbon double-bonded to an oxygen and single-bonded to a hydroxyl group) with two additional oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclopentyl and phenyl groups are both cyclic, but the phenyl group is planar (flat), while the cyclopentyl group is not . The thiazepane ring adds further complexity, especially with the addition of the phenyl group at the 7-position .Chemical Reactions Analysis
The types of reactions this compound might undergo would depend on the conditions and reagents present. The phenyl group might undergo electrophilic aromatic substitution reactions . The carboxylate group could participate in various reactions, such as esterification or reactions with amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors influencing its properties might include the size and shape of its molecules, the types of bonds and functional groups it contains, and its overall charge distribution .Applications De Recherche Scientifique
Carboxylic Acid Isostere Applications : Cyclopentane-1,3-diones, which are structurally related to the compound , have been studied as isosteres for the carboxylic acid functional group. These compounds exhibit similar acidity and physical-chemical properties to carboxylic acids and have been used in the design of thromboxane A2 receptor antagonists, demonstrating their potential in medicinal chemistry (Ballatore et al., 2011).
Synthesis and Stereochemical Studies : Research on phenyl-substituted cyclopentane and cyclohexane derivatives, which are similar in structure to Cyclopentyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide, has led to the synthesis of cycloalkane-cis-fused oxazines and oxazepinones. These studies contribute to our understanding of the stereochemistry and potential applications of these cyclic compounds in various chemical syntheses (Stájer et al., 1990).
Potential Bio-isostere of Carboxylic Acid : Cyclopentane-1,2-diones, related to the compound , have been evaluated as potential bio-isosteres for the carboxylic acid functional group. These studies focus on their use in drug design, particularly as TP receptor antagonists, indicating their significance in developing new pharmaceuticals (Ballatore et al., 2014).
Synthesis of Novel Cyclic Compounds : Research into the generation of benzo[c]cyclopenta[d][1,2]thiazepine 5,5-dioxides and other cyclic compounds, which are structurally related to Cyclopentyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide, reveals innovative synthetic approaches. These methods, such as palladium-catalyzed reactions, are crucial for the synthesis of complex cyclic structures that could have applications in materials science and pharmacology (Wang et al., 2013).
Propriétés
IUPAC Name |
cyclopentyl 1,1-dioxo-7-phenyl-1,4-thiazepane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c19-17(22-15-8-4-5-9-15)18-11-10-16(23(20,21)13-12-18)14-6-2-1-3-7-14/h1-3,6-7,15-16H,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPRMLXBNOELPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

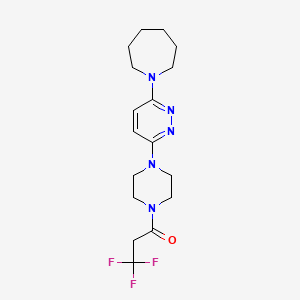
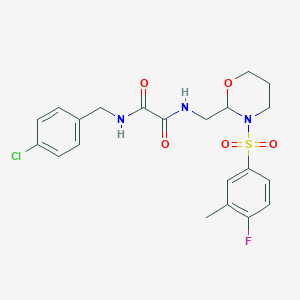
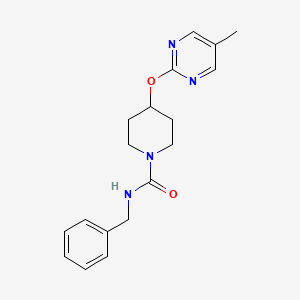
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2796820.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2796821.png)
![5,7-Dichloro-3-(cyclopropylmethyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2796822.png)
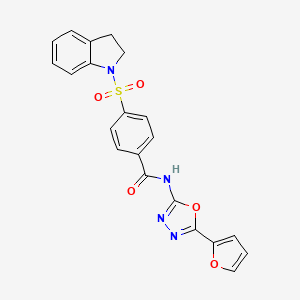
![3-benzyl-2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2796826.png)
![1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2796827.png)
![1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone](/img/structure/B2796830.png)
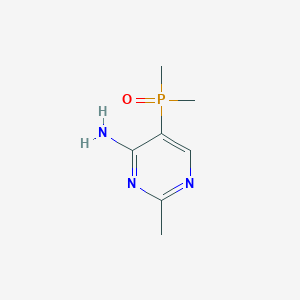
![N-([3,3'-bipyridin]-5-ylmethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2796832.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2796835.png)